molecular formula C12H16N6O2 B14923562 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245773-07-2

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B14923562
CAS No.: 1245773-07-2
M. Wt: 276.29 g/mol
InChI Key: MWWXCNDZUWESAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound that features both pyrazole and triazoloazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common route involves the initial formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone. The resulting pyrazole is then nitrated to introduce the nitro group at the 3-position.

Subsequently, the nitro-substituted pyrazole undergoes a nucleophilic substitution reaction with a halomethyl derivative to form the pyrazolylmethyl intermediate. This intermediate is then cyclized with a suitable azepine precursor under acidic or basic conditions to yield the final triazoloazepine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Cyclization: Acidic or basic conditions, often using strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products

    Reduction: 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds with additional rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of both pyrazole and triazoloazepine moieties makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and triazoloazepine rings can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-[(5-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: Similar structure but with different substitution patterns on the pyrazole ring.

    3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring instead of an azepine ring, which may affect its chemical and biological properties.

Uniqueness

The uniqueness of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine lies in its combination of pyrazole and triazoloazepine moieties, along with the presence of a nitro group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-9-7-11(18(19)20)15-17(9)8-12-14-13-10-5-3-2-4-6-16(10)12/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWXCNDZUWESAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN=C3N2CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117599
Record name 6,7,8,9-Tetrahydro-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-5H-1,2,4-triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245773-07-2
Record name 6,7,8,9-Tetrahydro-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-5H-1,2,4-triazolo[4,3-a]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245773-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-5H-1,2,4-triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.